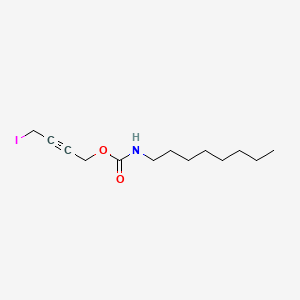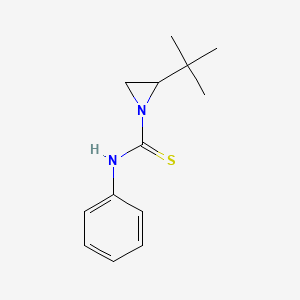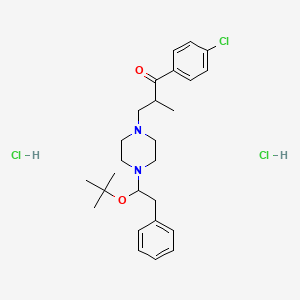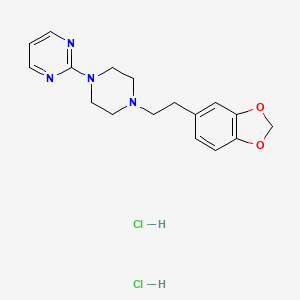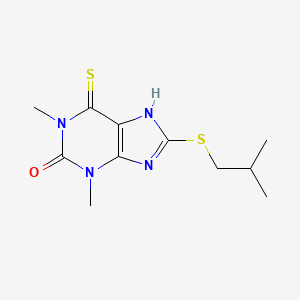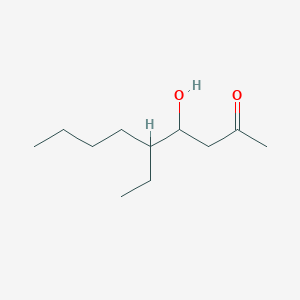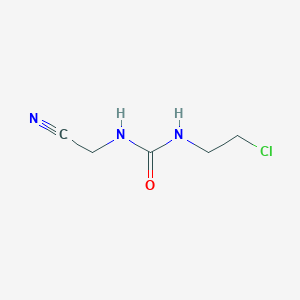
2',4'-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine.
Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a reaction between 2’,4’-dimethoxypropiophenone and beta-isobutoxyphenethylamine under controlled conditions.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the desired piperazine derivative.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Dihydrochloride Formation: The compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: May be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone
- 2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone monohydrochloride
Uniqueness
2’,4’-Dimethoxy-3-(4-(beta-isobutoxyphenethyl)-1-piperazinyl)propiophenone dihydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.
Propiedades
Número CAS |
21263-35-4 |
|---|---|
Fórmula molecular |
C27H40Cl2N2O4 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3-[4-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C27H38N2O4.2ClH/c1-27(2,3)33-26(19-21-9-7-6-8-10-21)29-17-15-28(16-18-29)14-13-24(30)23-12-11-22(31-4)20-25(23)32-5;;/h6-12,20,26H,13-19H2,1-5H3;2*1H |
Clave InChI |
GDSCMQMDMGDXOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(CC1=CC=CC=C1)N2CCN(CC2)CCC(=O)C3=C(C=C(C=C3)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


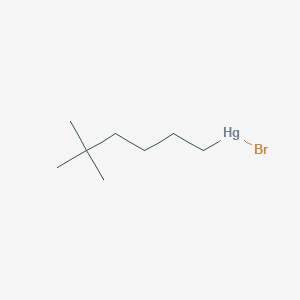

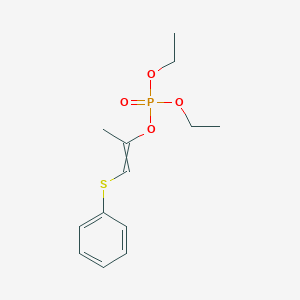

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-](/img/structure/B14720741.png)
